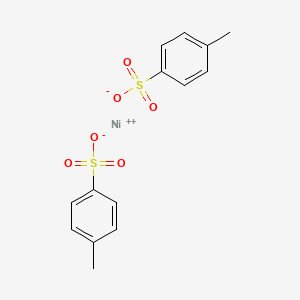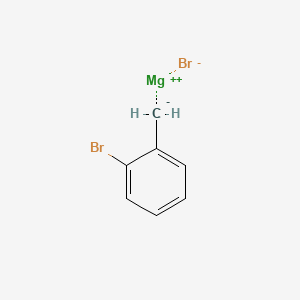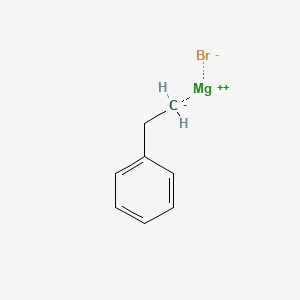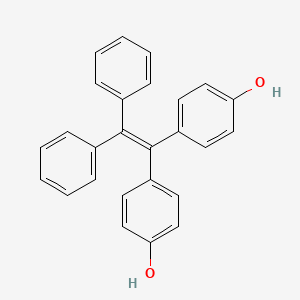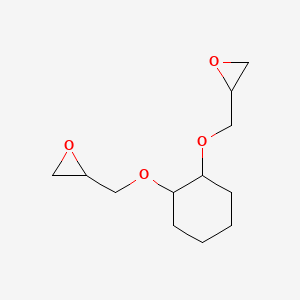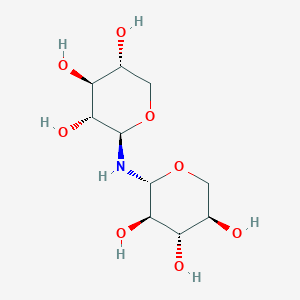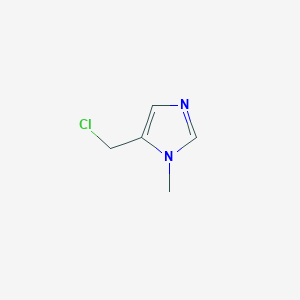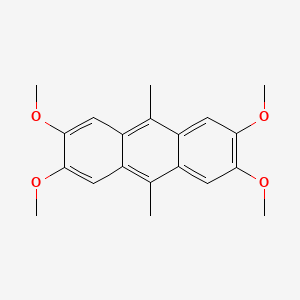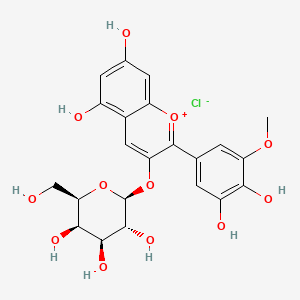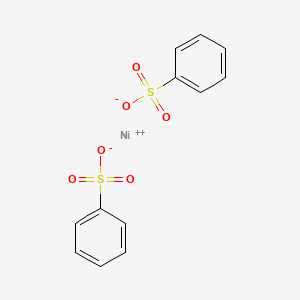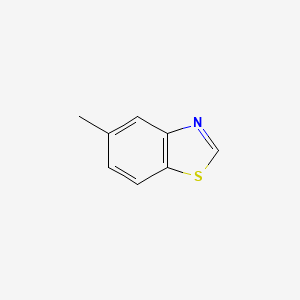![molecular formula C9H21O3Si B1590940 Tris[(propan-2-yl)oxy]silyl CAS No. 6675-79-2](/img/structure/B1590940.png)
Tris[(propan-2-yl)oxy]silyl
Übersicht
Beschreibung
Tris[(propan-2-yl)oxy]silyl is a chemical compound . It is also known as Triisopropoxysilane .
Synthesis Analysis
The synthesis of compounds similar to Tris[(propan-2-yl)oxy]silyl has been reported in the literature. For instance, a study described the preparation of silicone modified polyurethane acrylates using multi-hydroxyalkyl silicone (MI-III) with tris(trimethylsiloxy)silyl propyl side groups .Chemical Reactions Analysis
The trimethylsilyl group, which is structurally similar to Tris[(propan-2-yl)oxy]silyl, is known to be used in various chemical reactions. For example, chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .Physical And Chemical Properties Analysis
The boiling point of Triisopropoxysilane, a compound similar to Tris[(propan-2-yl)oxy]silyl, is reported to be 180.1±9.0 °C at 760 mmHg . The surface aggregation of tris(trimethylsiloxy)silyl propyl groups could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .Wissenschaftliche Forschungsanwendungen
Application in Textile Treatment
- Scientific Field : Polymer Chemistry and Textile Engineering .
- Summary of the Application : Tris[(propan-2-yl)oxy]silyl is used in the modification of polyurethane acrylates, which are then applied in textile treatment . The modified polyurethane acrylates can transform ordinary cotton textiles into hydrophobic and oleophilic textiles .
- Methods of Application or Experimental Procedures : Three series of silicone modified polyurethane acrylate (SPUA) prepolymers were prepared from dicyclohexylmethane-4, 4′-diisocyanate (HMDI), PPG1000, triethylene glycol (TEG), 2-hydroxyethyl acrylate (HEA), and multi-hydroxyalkyl silicone (MI-III) with tris[(propan-2-yl)oxy]silyl propyl side groups . The structures were confirmed by 1H NMR, 13C NMR, and Fourier transformed infrared (FTIR) analysis, and SPUA films were obtained by UV curing .
- Results or Outcomes : The surface aggregation of tris[(propan-2-yl)oxy]silyl propyl groups could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties . The treated cotton textiles could efficiently separate the oil/water mixture, such as n-hexane, cyclohexane, or methylbenzene with water .
Application in Organic Chemistry
- Scientific Field : Organic Chemistry .
- Summary of the Application : Tris[(propan-2-yl)oxy]silyl, also known as tris(trimethylsilyl)silane, is used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science .
- Methods of Application or Experimental Procedures : Tris(trimethylsilyl)silane is used in radical reactions . Initially, tris(trimethylsilyl)silane radicals are generated by some initiation process. In the propagation steps, the removal of the functional group in the organic substrate takes place by action of tris(trimethylsilyl)silane radical via a reactive intermediate or a transition state . A site-specific radical is generated, which then reacts with tris(trimethylsilyl)silane and gives the reduced product, together with fresh tris(trimethylsilyl)silane radicals to reinitiate the chain .
- Results or Outcomes : The use of tris(trimethylsilyl)silane allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .
Eigenschaften
InChI |
InChI=1S/C9H21O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDGWUWPXOBCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557852 | |
| Record name | Tris[(propan-2-yl)oxy]silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropoxysilane | |
CAS RN |
6675-79-2 | |
| Record name | Tris[(propan-2-yl)oxy]silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6675-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



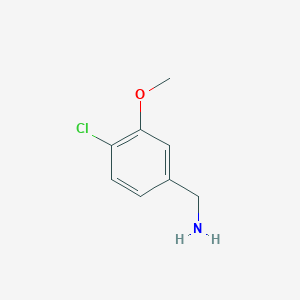
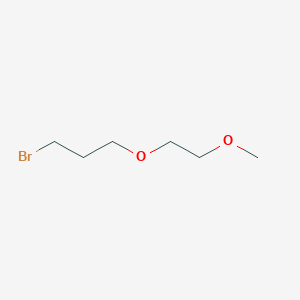
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
